molecular formula C13H10Br2N2O2 B3841359 N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide

N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide

Cat. No. B3841359
M. Wt: 386.04 g/mol
InChI Key: LCZPELWZGAUFTQ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide, also known as DBFH, is a synthetic compound with potential applications in scientific research. DBFH is a hydrazone derivative of 2-phenylacetohydrazide and has been studied for its potential biological activity.

Mechanism of Action

The exact mechanism of action of N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide is not fully understood. However, studies have suggested that N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide may inhibit cancer cell growth by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has also been shown to inhibit cell proliferation by inducing cell cycle arrest. Additionally, N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide in lab experiments is its potential as an anti-cancer agent. N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has been shown to inhibit the growth of a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and activity.

Future Directions

There are several potential future directions for research on N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide. One area of interest is the development of more efficient synthesis methods for N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide and its analogs. Another area of interest is the investigation of the potential anti-cancer activity of N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide in combination with other drugs. Further studies are also needed to fully elucidate the mechanism of action of N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide and its potential as an anti-inflammatory and antioxidant agent.

Scientific Research Applications

N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has been studied for its potential biological activity, particularly as an anti-cancer agent. Studies have shown that N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide inhibits the growth of cancer cells in vitro and in vivo. N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has also been studied for its potential anti-inflammatory and antioxidant activity.

properties

IUPAC Name

N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O2/c14-11-7-10(19-13(11)15)8-16-17-12(18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZPELWZGAUFTQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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